An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-[Ethyl(phenyl)amino]benzaldehyde
An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-[Ethyl(phenyl)amino]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the electronic and photophysical properties of 4-[Ethyl(phenyl)amino]benzaldehyde, a versatile donor-π-acceptor (D-π-A) chromophore. The document is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent molecules. We will delve into the synthesis, electronic structure, and detailed photophysical behavior of this compound, with a particular focus on its solvatochromic properties. This guide will also present detailed experimental protocols for its characterization and explore its potential applications as a fluorescent probe and in materials science.
Introduction
4-[Ethyl(phenyl)amino]benzaldehyde, also known as 4-(N-ethylanilino)benzaldehyde, is an organic compound with the chemical formula C15H15NO and a molecular weight of 225.28 g/mol .[1][2] Its molecular structure features an electron-donating ethyl(phenyl)amino group connected to an electron-accepting benzaldehyde moiety through a phenyl π-bridge. This donor-π-acceptor architecture is the foundation for its interesting photophysical properties, particularly its sensitivity to the local environment.
The electronic and photophysical properties of such D-π-A molecules are of significant interest due to their potential applications in various fields, including:
-
Fluorescent Probes: Their sensitivity to solvent polarity makes them excellent candidates for probing the microenvironment of biological systems, such as protein binding sites and cell membranes.[3]
-
Materials Science: These compounds are explored for their use in organic light-emitting diodes (OLEDs), nonlinear optics, and as components in photosensitive materials.[4]
-
Drug Development: Fluorescent molecules are instrumental in high-throughput screening and as imaging agents to study drug-target interactions.
This guide will provide a detailed exploration of the synthesis, electronic characteristics, and photophysical behavior of 4-[Ethyl(phenyl)amino]benzaldehyde, offering both theoretical insights and practical experimental guidance.
Synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde
The synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde can be achieved through several established organic chemistry reactions. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[5][6][7]
Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an activated aromatic ring. In this case, the substrate is N-ethyl-N-phenylamine.
Detailed Experimental Protocol
Materials:
-
N-Ethyl-N-phenylamine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Sodium acetate
-
Ice
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Formylation Reaction: Add N-ethyl-N-phenylamine dropwise to the freshly prepared Vilsmeier reagent. After the addition, heat the reaction mixture to 90 °C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.
-
Extraction and Purification: The product will precipitate out of the aqueous solution. Filter the solid product and wash it with cold water. For further purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The final purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5][6]
Electronic and Photophysical Properties
The electronic and photophysical properties of 4-[Ethyl(phenyl)amino]benzaldehyde are governed by its D-π-A structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.
Electronic Absorption and Emission Spectra
The UV-Vis absorption and fluorescence emission spectra of 4-[Ethyl(phenyl)amino]benzaldehyde are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8] This is a hallmark of molecules that exhibit a significant change in their dipole moment upon excitation.
-
Absorption: In nonpolar solvents, the absorption spectrum typically shows a band corresponding to a π-π* transition. As the solvent polarity increases, this band often exhibits a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
-
Emission: The fluorescence emission spectrum shows a more pronounced bathochromic shift with increasing solvent polarity. This large Stokes shift (the difference between the absorption and emission maxima) is characteristic of ICT compounds.
Solvatochromism and the Lippert-Mataga Equation
The solvatochromic shift of 4-[Ethyl(phenyl)amino]benzaldehyde can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent:
Δν = ν_abs - ν_em = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (μ_e - μ_g)² / a³ + constant
where:
-
Δν is the Stokes shift in wavenumbers.
-
ν_abs and ν_em are the wavenumbers of absorption and emission maxima.
-
h is Planck's constant.
-
c is the speed of light.
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
-
a is the radius of the solvent cavity in which the solute resides.
A linear plot of the Stokes shift (Δν) versus the solvent polarity function, f(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], provides an estimation of the change in dipole moment upon excitation (Δμ = μ_e - μ_g). A larger slope indicates a greater change in dipole moment and a higher sensitivity to the solvent environment.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 4-[Ethyl(phenyl)amino]benzaldehyde is expected to be solvent-dependent, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways from the charge-transfer state.
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, using the following equation:
Φ_F(sample) = Φ_F(std) * [I(sample) / I(std)] * [A(std) / A(sample)] * [n(sample)² / n(std)²]
where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Commonly used quantum yield standards include quinine sulfate in 0.1 M H2SO4 (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95).[9]
Experimental Protocols for Photophysical Characterization
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of 4-[Ethyl(phenyl)amino]benzaldehyde in various solvents.
Materials:
-
4-[Ethyl(phenyl)amino]benzaldehyde
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of 4-[Ethyl(phenyl)amino]benzaldehyde in a suitable solvent (e.g., dichloromethane).
-
Prepare dilute solutions (typically in the micromolar range) in each of the selected solvents, ensuring the absorbance at the maximum is between 0.1 and 1.0.
-
Record the absorption spectrum for each solution from approximately 200 to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs) for each solvent.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_F) of 4-[Ethyl(phenyl)amino]benzaldehyde in various solvents.
Materials:
-
Solutions prepared for UV-Vis spectroscopy
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate)
Procedure:
-
Use the same solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., from λ_exc + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em) for each solvent.
-
To determine the relative quantum yield, measure the integrated fluorescence intensity of both the sample and a standard solution under identical experimental conditions.
Data Presentation
To facilitate the analysis of the photophysical properties, the collected data should be summarized in a clear and organized manner.
Table 1: Photophysical Properties of 4-[Ethyl(phenyl)amino]benzaldehyde in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Relative Φ_F |
| Cyclohexane | 2.02 | 1.427 | Data | Data | Data | Data |
| Toluene | 2.38 | 1.497 | Data | Data | Data | Data |
| Dichloromethane | 8.93 | 1.424 | Data | Data | Data | Data |
| Acetonitrile | 37.5 | 1.344 | Data | Data | Data | Data |
| Ethanol | 24.5 | 1.361 | Data | Data | Data | Data |
| Methanol | 32.7 | 1.329 | Data | Data | Data | Data |
*Note: This table is a template. Specific experimental data for 4-[Ethyl(phenyl)amino]benzaldehyde needs to be populated through experimental measurements.
Theoretical Insights into Electronic Transitions
Computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic transitions responsible for the observed photophysical properties. These calculations can help to:
-
Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a D-π-A molecule like 4-[Ethyl(phenyl)amino]benzaldehyde, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting benzaldehyde moiety.
-
Confirm the charge-transfer nature of the lowest energy electronic transition (HOMO → LUMO).
-
Calculate the theoretical absorption wavelengths, which can be compared with experimental data.
Potential Applications
The pronounced solvatochromism and fluorescence of 4-[Ethyl(phenyl)amino]benzaldehyde make it a promising candidate for several applications:
-
Fluorescent Probes for Polarity Sensing: Its sensitivity to the local dielectric environment allows it to be used as a probe to map polarity gradients in complex systems, such as in living cells or polymer matrices.
-
Biomolecular Interaction Studies: The changes in its fluorescence properties upon binding to macromolecules like proteins or DNA can be used to study these interactions and determine binding constants.
-
Nonlinear Optical Materials: The large change in dipole moment upon excitation suggests that this molecule may possess significant second-order nonlinear optical properties, which are of interest for applications in telecommunications and optical data processing.
Conclusion
4-[Ethyl(phenyl)amino]benzaldehyde is a fascinating D-π-A molecule with rich photophysical properties. Its strong solvatochromism, characterized by significant shifts in its absorption and emission spectra with solvent polarity, makes it a valuable tool for researchers in chemistry, biology, and materials science. This technical guide has provided a comprehensive overview of its synthesis, the theoretical basis of its photophysical behavior, and detailed experimental protocols for its characterization. Further research into this and related compounds is likely to uncover even more exciting applications for these versatile fluorescent molecules.
References
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC. [Link]
-
4-(Ethyl(phenyl)amino)benzaldehyde | C15H15NO | CID 291360. PubChem. [Link]
-
D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]
-
Solvatochromism and Nonlinear Optical Properties of Donor-acceptor π-Conjugated Molecules | Request PDF. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
UV-vis spectra of 4 in the applied solvents. | Download Scientific Diagram. ResearchGate. [Link]
-
The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed. [Link]
-
Synthesis of 4-(N,N-diphenylamino) benzaldehyde. PrepChem.com. [Link]
-
4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde. PMC. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Quantitative Study of Luminescence in Aromatic and Heteroaromatic Molecules. AIP Publishing. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]
-
Red-shifted optical absorption induced by donor–acceptor–donor π-extended dibenzalacetone derivatives. PMC. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. Europe PMC. [Link]
-
(PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. ResearchGate. [Link]
-
( a ) Alkylation of 4-(dialkylamino)benzaldehydes with Meerwein reagents; ( b ) Colorful reaction of Ehrlich's aldehyde resulting in green crystals of iminium salt 1. ResearchGate. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. [Link]
-
Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions: The Amino Conjugation Effect. Journal of the American Chemical Society. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. [Link]
-
Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. J. Phys. Chem.. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
-
Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines. The Journal of Organic Chemistry. [Link]
-
Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]
- US6476268B1 - Preparation of N-benzylamines.
-
SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. UKM. [Link]
-
N-Ethylaniline Env. Fate/Transport. US EPA. [Link]
-
3.SYNTHESIS CHARACTERISATION ANTIOXIDANT ACTIVITY OF PARADIMETHYLAMINO BENZALDEHYDE DERIVATIVES-Smita Meshram, Dr. P. Mani Chandrika, Inamdar Architha, Kethavath Bhagya, A Deeksha, Deepthi Rauth, Jella Divya. international journal of advanced research in medical and pharmaceutical sciences(ijarmps). [Link]
-
Benzaldehyde, 4-ethyl-. NIST WebBook. [Link]
-
Benzaldehyde, 4-ethyl-. NIST WebBook. [Link]
-
4-Ethynylbenzaldehyde | C9H6O | CID 2771645. PubChem. [Link]
-
Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC. [Link]
-
Intelligent Software Agent (ISA):. ResearchGate. [Link]
Sources
- 1. 4-(Ethyl(phenyl)amino)benzaldehyde | C15H15NO | CID 291360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(ethyl-phenyl-amino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 86872-96-0|4-(Ethyl(phenyl)amino)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
